molecular formula C15H13N3O4S B2745693 (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 476317-05-2

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2745693
CAS No.: 476317-05-2
M. Wt: 331.35
InChI Key: KTSMYMSKQIMYQL-VMPITWQZSA-N
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Description

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound characterized by its unique molecular structure. This compound features a thiazole ring, an acrylamide moiety, and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea under acidic conditions.

    Introduction of the Acrylamide Moiety: The thiazole intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to introduce the acrylamide group.

    Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Pd/C with hydrogen gas or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, its nitrophenyl group may interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-chlorophenyl)acrylamide
  • (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-methylphenyl)acrylamide
  • (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-hydroxyphenyl)acrylamide

Uniqueness

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is unique due to its nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Biological Activity

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by a thiazole ring, an acrylamide moiety, and a nitrophenyl group. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Acetylacetone is reacted with thiourea under acidic conditions.
  • Introduction of the Acrylamide Moiety : The thiazole intermediate is reacted with acryloyl chloride in the presence of a base such as triethylamine.
  • Nitration : The final step involves nitration of the phenyl ring using a nitrating agent like nitric acid in the presence of sulfuric acid.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study measured its antibacterial activity against various bacterial strains, revealing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound has broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have indicated that it may induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, leading to increased apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress, which is known to trigger apoptotic pathways in cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The nitrophenyl group may interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
  • DNA Interaction : Similar compounds have shown the ability to form adducts with DNA, which can disrupt replication and transcription processes.

Case Studies

  • Antibacterial Efficacy : In a study assessing the antibacterial efficacy of related acrylamide derivatives, it was found that modifications on the phenyl ring significantly influenced activity levels against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Another investigation reported that acrylamides, including this compound, exhibited cytotoxic effects across different cell lines, correlating with their reactivity towards biological nucleophiles like glutathione .

Properties

IUPAC Name

(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-9-14(10(2)19)23-15(16-9)17-13(20)8-5-11-3-6-12(7-4-11)18(21)22/h3-8H,1-2H3,(H,16,17,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSMYMSKQIMYQL-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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